molecular formula C17H15NO2 B14133614 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole

Cat. No.: B14133614
M. Wt: 265.31 g/mol
InChI Key: SGCKCUUXJPHXJB-UHFFFAOYSA-N
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Description

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry .

Preparation Methods

The synthesis of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 3-(1,3-dioxolan-2-yl)phenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the indole.

    Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.

Scientific Research Applications

1-[3-(1,3-Dioxolan-2-yl)phenyl]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1,3-Dioxolan-2-yl)phenyl]indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.

    Pathways: By affecting these molecular targets, the compound can influence various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]indole

InChI

InChI=1S/C17H15NO2/c1-2-7-16-13(4-1)8-9-18(16)15-6-3-5-14(12-15)17-19-10-11-20-17/h1-9,12,17H,10-11H2

InChI Key

SGCKCUUXJPHXJB-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)N3C=CC4=CC=CC=C43

Origin of Product

United States

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